Cas no 622-26-4 (2-(piperidin-4-yl)ethan-1-ol)

2-(Piperidin-4-yl)ethan-1-ol is a versatile heterocyclic compound featuring a piperidine core with an ethanol substituent at the 4-position. This structure imparts both basicity and hydrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its piperidine moiety is commonly utilized in the development of bioactive molecules, including CNS-targeting drugs, due to its ability to enhance binding affinity and modulate pharmacokinetic properties. The hydroxyl group provides a functional handle for further derivatization, enabling the introduction of additional pharmacophores or solubilizing groups. The compound’s stability and well-defined reactivity profile make it a reliable building block for medicinal chemistry and industrial applications.
2-(piperidin-4-yl)ethan-1-ol structure
2-(piperidin-4-yl)ethan-1-ol structure
Product Name:2-(piperidin-4-yl)ethan-1-ol
CAS No:622-26-4
MF:C7H15NO
MW:129.200102090836
MDL:MFCD00006008
CID:39088
PubChem ID:24898559
Update Time:2025-05-21

2-(piperidin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperidin-4-yl)ethanol
    • 4-Piperidineethanol
    • 2-Piperidin-4-ylethanol
    • 4-(2-Hydroxyethyl)Piperidine
    • 4-Ethanolpiperidine
    • 2-(piperidin-4-yl)ethan-1-ol
    • 4-Piperidine ethanol
    • piperidine-4-ethanol
    • 2-(4-piperidyl)ethanol
    • 4-hydroxyethyl-piperidine
    • 4-piperdineethanol
    • 4-piperadinethanol
    • 4-Piperidinethanol
    • NSC93818
    • 4-piperidin ethanol
    • 4-piperidin-ethanol
    • 4-piperdine ethanol
    • 4-piperidine-ethanol
    • PubChem6947
    • 4-hydroxyethylpiperidine
    • 4-(2'-hydroxyethyl)piperidine
    • 4-hydroxyethyl piperidine
    • 4-(hydroxyethyl)piperidine
    • Z336087886
    • 2-(piperidin-4-yl)-ethanol
    • DTXSID8060749
    • 2-piperidin-4-yl-ethanol
    • EN300-71267
    • A833654
    • 2-(4-piperidinyl)ethanol
    • F0001-1659
    • 4-(2-hydroxyethyl)piperdine
    • LDSQQXKSEFZAPE-UHFFFAOYSA-N
    • BP-12533
    • MFCD00006008
    • W-105030
    • SY002532
    • 2-(4-piperidinyl)ethan-1-ol
    • SB42960
    • NS00034967
    • UNII-VRR3T9QR54
    • CHEMBL1651433
    • AKOS005265093
    • 4-(2-hydroxy-ethyl)piperidine
    • LF-0537
    • 4-(2-hydroxyethyl)-piperidine
    • FT-0616542
    • 2-(piperidin-4-yl)-1-ethanol
    • 4-(2-hydroxyethyl) piperidine
    • VRR3T9QR54
    • 622-26-4
    • CS-W013445
    • SCHEMBL28281
    • NSC-93818
    • NSC 93818
    • BB 0220627
    • 2-(4-piperidyl)-ethanol
    • P0992
    • EINECS 210-727-7
    • F11198
    • 4-Piperidineethanol, 97%
    • DTXCID5043261
    • MDL: MFCD00006008
    • Inchi: 1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
    • InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
    • SMILES: OCCC1CCNCC1

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.2
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Color/Form: White solid
  • Density: 1.0059
  • Melting Point: 48.0 to 52.0 deg-C
  • Boiling Point: 228°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.4902(lit.)
  • PSA: 32.26000
  • LogP: 0.69720
  • Sensitiveness: Sensitive to humidity
  • Solubility: Not determined.

2-(piperidin-4-yl)ethan-1-ol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38

2-(piperidin-4-yl)ethan-1-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(piperidin-4-yl)ethan-1-ol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:622-26-4)4-Piperidineethanol
Order Number:sfd11286
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:622-26-4)2-(piperidin-4-yl)ethan-1-ol
Order Number:A833654
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:34
Price ($):448.0
Email:sales@amadischem.com

Additional information on 2-(piperidin-4-yl)ethan-1-ol

Introduction to 2-(piperidin-4-yl)ethan-1-ol (CAS No. 622-26-4)

2-(piperidin-4-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 622-26-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a piperidine moiety linked to an ethanol group, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The piperidine ring, a six-membered heterocyclic amine, is well-known for its role in enhancing the pharmacological properties of various bioactive molecules, making 2-(piperidin-4-yl)ethan-1-ol a valuable building block for synthetic chemists.

The structural integrity of 2-(piperidin-4-yl)ethan-1-ol contributes to its unique chemical behavior, which is pivotal in designing novel therapeutic agents. The presence of the hydroxyl group at the terminal position of the ethane chain allows for further functionalization, enabling the synthesis of more complex derivatives. These derivatives can be tailored to target specific biological pathways, making 2-(piperidin-4-yl)ethan-1-ol a cornerstone in the development of small-molecule drugs.

In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(piperidin-4-yl)ethan-1-ol and biological targets. These studies have highlighted its potential in modulating enzyme activity and receptor binding, which are critical for drug efficacy. For instance, researchers have explored its role in inhibiting kinases and other enzymes involved in cancer progression. The ability of 2-(piperidin-4-yl)ethan-1-ol to interact with these targets underscores its significance as a lead compound in medicinal chemistry.

The synthesis of 2-(piperidin-4-yl)ethan-1-ol involves well-established organic reactions, including nucleophilic substitution and condensation reactions. These synthetic pathways are optimized for high yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The growing interest in this compound has led to the development of more efficient synthetic routes, further enhancing its accessibility for research purposes.

One of the most compelling aspects of 2-(piperidin-4-yl)ethan-1-ol is its role in drug discovery programs targeting neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them ideal candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent studies have demonstrated that compounds structurally related to 2-(piperidin-4-yethyl)ethan 1 ol exhibit promising neuroprotective properties. These findings have spurred further investigation into its potential as a therapeutic agent.

The pharmaceutical industry has also leveraged 2-(piperidin 4 yl ethan 1 ol) in the development of antiviral and antibacterial agents. Its structural features allow it to interfere with viral replication and bacterial metabolic pathways, offering new avenues for combating resistant strains. Researchers are particularly interested in its ability to inhibit protease enzymes, which are essential for viral maturation and bacterial survival.

Another area where 2-(piperidin 4 yl ethan 1 ol) has shown promise is in the field of immunomodulation. Compounds containing piperidine moieties have been found to modulate immune responses by interacting with various cytokines and receptors. This capability makes them valuable in developing treatments for autoimmune diseases and allergies. The precise targeting afforded by 2-(piperidin 4 yl ethan 1 ol) could lead to more effective immunotherapies with fewer side effects.

The environmental impact of synthesizing and using 2-(piplidine 4 yl ethan 1 ol) is also a consideration in modern research. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader sustainability goals within the chemical industry, ensuring that the production of this valuable compound is both efficient and environmentally responsible.

Future research directions for 2-(pipridine 4 yl ethanol) include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to enhance therapeutic outcomes while reducing dosages and side effects. This approach could revolutionize treatment strategies for multifaceted diseases such as cancer and chronic inflammatory conditions.

In conclusion,(pipridine 4 yl ethanol) stands as a pivotal compound in pharmaceutical research due to its structural versatility and biological activity. Its applications span across multiple therapeutic areas, from oncology to neurology, highlighting its broad utility. As scientific understanding advances,(pipridine 4 yl ethanol) will continue to play a crucial role in shaping the future of drug development.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:622-26-4)4-Piperidineethanol
sfd11286
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:622-26-4)2-(piperidin-4-yl)ethan-1-ol
A833654
Purity:99%
Quantity:100g
Price ($):448.0
Email